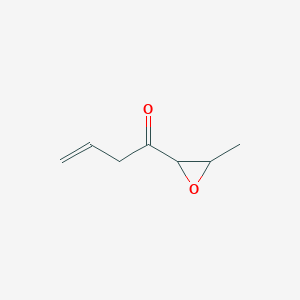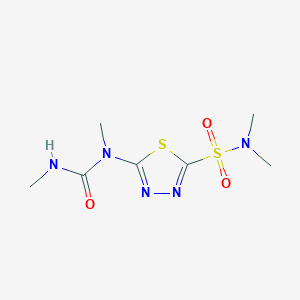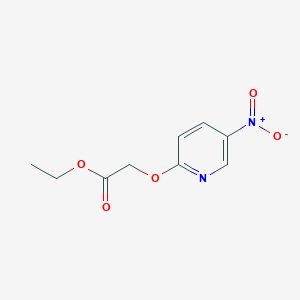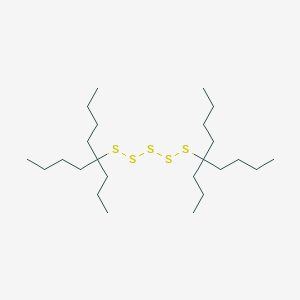
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of both tert-butyloxycarbonyl (BOC) and benzyloxycarbonyl (CBZ) protecting groups, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol typically involves multiple steps, starting from commercially available starting materials. The process generally includes the following steps:
Protection of the amino groups: The amino groups of L-2,3-diaminopropanol are protected using tert-butyloxycarbonyl and benzyloxycarbonyl groups. This is achieved by reacting L-2,3-diaminopropanol with tert-butyl chloroformate and benzyl chloroformate in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the BOC and CBZ protecting groups is a common reaction, typically achieved using acidic or hydrogenolytic conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for BOC deprotection, while hydrogenation in the presence of palladium on carbon (Pd/C) is used for CBZ deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield L-2,3-diaminopropanol, while substitution reactions yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol has a wide range of applications in scientific research, including:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the BOC and CBZ groups protect the amino groups during chain elongation.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.
Bioconjugation: The compound is used in bioconjugation techniques to link peptides or proteins to other molecules, such as fluorescent dyes or drugs.
Industrial Applications: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.
Mécanisme D'action
The mechanism of action of N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol primarily involves its role as a protecting group in peptide synthesis. The BOC and CBZ groups protect the amino groups from unwanted reactions, allowing for selective reactions at other sites. The deprotection process, which removes these groups, is a critical step in the synthesis of the final peptide product.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-alpha-tert-Butyloxycarbonyl-N-beta-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropanol: This compound also contains protecting groups but uses fluorenylmethyloxycarbonyl (FMOC) instead of CBZ.
N-alpha-tert-Butyloxycarbonyl-N-beta-(bromoacetyl)-L-2,3-diaminopropanol: This compound uses bromoacetyl as a protecting group.
Uniqueness
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol is unique due to the combination of BOC and CBZ protecting groups, which provide distinct advantages in terms of stability and ease of removal. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial.
Propriétés
Formule moléculaire |
C23H28N2O5 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(28)25-15(13-26)12-24-21(27)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m0/s1 |
Clé InChI |
USLLMVHNFXOLDB-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
SMILES canonique |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)
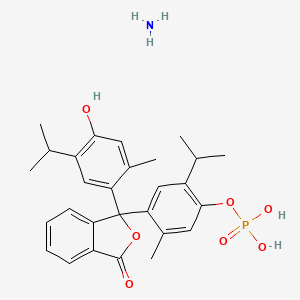
![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833220.png)
![2-Propanol,1-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)-(9CI)](/img/structure/B13833223.png)
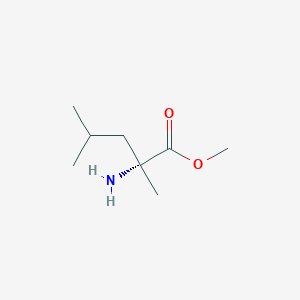
![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)

![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)
